molecular formula C11H16ClN3O B1373055 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride CAS No. 1240527-21-2

1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride

Cat. No.: B1373055
CAS No.: 1240527-21-2
M. Wt: 241.72 g/mol
InChI Key: NYYVHMLQBGGIPO-UHFFFAOYSA-N
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Description

1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride is a useful research compound. Its molecular formula is C11H16ClN3O and its molecular weight is 241.72 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Characterization :

    • A study described the synthesis of building-blocks for pyridine/piperidine-decorated crown ethers, which are valuable for the development of functionalized crown ethers (Nawrozkij et al., 2014).
    • Another research focused on efficient synthesis of piperazine-2,6-dione derivatives, which have potential anticancer activity (Kumar et al., 2013).
  • Pharmacological Applications :

    • One study synthesized 1-substituted pyrrolidin-2-one and pyrrolidine derivatives and tested them for electrocardiographic, antiarrhythmic, and antihypertensive activities (Malawska et al., 2002).
    • Synthesis and docking studies of 1-(2- fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole revealed its potential in medicinal chemistry (Balaraju et al., 2019).
  • Neuropharmacological Studies :

    • A study explored the synthesis of the enantiomers of 1-{2-hydroxy-3-[4-(2-hydroxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one and their potential applications in neuropharmacology (Kulig et al., 2007).
    • Another study synthesized 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide and investigated its effects on memory in mice (Ming-zhu, 2008).
  • Material Science and Inhibition Studies :

    • Research on cadmium(II) Schiff base complexes, including those with pyridine-2-yl units, showed potential for corrosion inhibition on mild steel (Das et al., 2017).
    • A study synthesized naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-dione derivatives, which showed potential anticonvulsant activity (Ghareb et al., 2017).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride involves the reaction of pyridine-2-carboxaldehyde with piperazine in the presence of acetic acid to form 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one, which is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": ["Pyridine-2-carboxaldehyde", "Piperazine", "Acetic acid", "Hydrochloric acid"], "Reaction": ["Step 1: Pyridine-2-carboxaldehyde is reacted with piperazine in the presence of acetic acid to form 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one.", "Step 2: 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one is reacted with hydrochloric acid to form 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride salt."] }

CAS No.

1240527-21-2

Molecular Formula

C11H16ClN3O

Molecular Weight

241.72 g/mol

IUPAC Name

1-piperazin-1-yl-2-pyridin-2-ylethanone;hydrochloride

InChI

InChI=1S/C11H15N3O.ClH/c15-11(14-7-5-12-6-8-14)9-10-3-1-2-4-13-10;/h1-4,12H,5-9H2;1H

InChI Key

NYYVHMLQBGGIPO-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C(=O)CC2=CC=CC=N2.Cl.Cl

Canonical SMILES

C1CN(CCN1)C(=O)CC2=CC=CC=N2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride
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1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride
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1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride
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1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride
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1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride
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1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride

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